molecular formula C18H15ClFN3OS B2866691 N-(3-chlorophenyl)-4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 333435-24-8

N-(3-chlorophenyl)-4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2866691
CAS No.: 333435-24-8
M. Wt: 375.85
InChI Key: LYFUXYMPQHARFU-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a dihydropyrimidine (DHPM) derivative characterized by a tetrahydropyrimidine core substituted with a 3-chlorophenyl carboxamide group, a 4-fluorophenyl ring at position 4, and a thioxo moiety at position 2. This scaffold is structurally analogous to Biginelli reaction products, which are known for diverse biological activities, including antimicrobial, anticancer, and antiparasitic effects . The compound’s synthesis typically involves acid-catalyzed cyclocondensation of substituted aldehydes, thiourea, and β-ketoamides, yielding crystalline solids with moderate to high melting points (e.g., 257–283°C for related analogs) .

Properties

IUPAC Name

N-(3-chlorophenyl)-4-(4-fluorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFN3OS/c1-10-15(17(24)22-14-4-2-3-12(19)9-14)16(23-18(25)21-10)11-5-7-13(20)8-6-11/h2-9,16H,1H3,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFUXYMPQHARFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)F)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with 4-fluoroaniline in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then cyclized with thiourea and methyl acetoacetate under controlled conditions to yield the desired tetrahydropyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the conversion of the carbonyl group to an alcohol.

    Substitution: Halogen substitution reactions can occur, where the chlorine or fluorine atoms are replaced by other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols; reactions often carried out in polar aprotic solvents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-chlorophenyl)-4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

The biological and physicochemical properties of DHPM derivatives are highly sensitive to substituent positions and electronic effects. Key analogs include:

Compound Name Substituents (R1, R2, X) Melting Point (°C) Biological Activity (IC50/EC50) Reference
N-(3-Chlorophenyl)-4-(4-fluorophenyl)-6-methyl-2-thioxo-DHPM-5-carboxamide (Target) R1=3-Cl; R2=4-F; X=S Data not reported Under investigation
4-(3-Chlorophenyl)-6-methyl-N-phenyl-2-thioxo-DHPM-5-carboxamide (A10) R1=H; R2=3-Cl; X=S Anti-leishmanial (52.67 µg/mL)
4-(2-Chlorophenyl)-6-methyl-N-(4-fluorophenyl)-2-thioxo-DHPM-5-carboxamide (8c) R1=4-F; R2=2-Cl; X=S 257–259 Not reported
N-(4-Chlorophenyl)-4-(4-ethoxyphenyl)-6-methyl-2-thioxo-DHPM-5-carboxamide (4n) R1=4-Cl; R2=4-OEt; X=S 262–264 Antimicrobial screening
Ethyl 4-(4-fluorophenyl)-6-methyl-2-thioxo-DHPM-5-carboxylate (5f) R1=OEt; R2=4-F; X=S 233–235 Not reported

Key Observations :

  • Anti-leishmanial Activity : Compound A10 (R2=3-Cl) exhibits superior activity (IC50 52.67 µg/mL) compared to Glucantime® (IC50 71,000 µg/mL), highlighting the importance of the 3-chlorophenyl group for antiparasitic effects .
  • Substituent Position : Moving the chlorine from the 3- to 2-position (e.g., 8c vs. target compound) reduces anti-leishmanial potency, suggesting steric or electronic preferences at the 3-position .
  • Thioxo vs. Oxo : Thioxo analogs (X=S) generally show enhanced bioactivity over oxo (X=O) derivatives, likely due to improved hydrogen bonding or enzyme inhibition .
Electronic and Steric Effects
  • Fluorophenyl Substitution: The 4-fluorophenyl group in the target compound enhances metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., 4n with 4-ethoxyphenyl). Fluorine’s electron-withdrawing nature may improve binding to hydrophobic enzyme pockets .
  • Chlorophenyl vs.

Biological Activity

N-(3-chlorophenyl)-4-(4-fluorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic compound belonging to the dihydropyrimidine class, characterized by its unique structural features which include a thioxo group and various aryl substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Key Features

  • Thioxo Group : Contributes to the compound's reactivity and potential biological activity.
  • Aryl Substituents : The presence of chlorophenyl and fluorophenyl groups enhances its interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

Microorganism Activity Reference
E. coliInhibition
S. aureusInhibition
C. albicansModerate

The compound's mechanism of action appears to involve disruption of microbial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The compound has also shown promising results in anticancer studies. It has been evaluated against several cancer cell lines, demonstrating cytotoxic effects.

Cell Line IC50 (µM) Effect Reference
MCF-715.2Induces apoptosis
HeLa12.8Cell cycle arrest (G2/M)
A54910.5Inhibition of proliferation

The anticancer activity is attributed to its ability to inhibit topoisomerase II activity, leading to DNA damage and subsequent cell death.

Study 1: Antimicrobial Efficacy

In a study conducted by Umesha et al., this compound was tested against multiple strains of bacteria and fungi. The results indicated a broad spectrum of antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. The study concluded that the compound could serve as a lead for developing new antimicrobial agents.

Study 2: Anticancer Potential

Another pivotal study focused on the anticancer properties of the compound using human cancer cell lines. The findings revealed that it effectively induced apoptosis in MCF-7 cells through the activation of caspase pathways. The study highlighted the potential for further development as a chemotherapeutic agent due to its selective toxicity towards cancer cells while sparing normal cells.

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